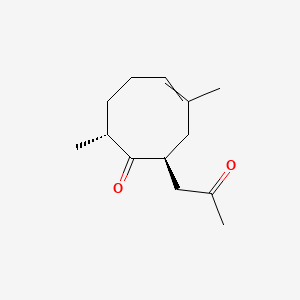
But-2-en-1-yl methoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-en-1-yl methoxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyacetate group attached to a but-2-en-1-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of But-2-en-1-yl methoxyacetate can be achieved through the esterification of methoxyacetic acid with but-2-en-1-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
But-2-en-1-yl methoxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Aplicaciones Científicas De Investigación
But-2-en-1-yl methoxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of But-2-en-1-yl methoxyacetate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, leading to the formation of methoxyacetic acid and but-2-en-1-ol. The pathways involved in these reactions are typically governed by the nature of the enzyme and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Butyl acetate: Similar ester structure but with a butyl group instead of a but-2-en-1-yl group.
Ethyl methoxyacetate: Similar ester structure but with an ethyl group instead of a but-2-en-1-yl group.
Uniqueness
But-2-en-1-yl methoxyacetate is unique due to the presence of the but-2-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other esters
Propiedades
Número CAS |
106315-54-2 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
but-2-enyl 2-methoxyacetate |
InChI |
InChI=1S/C7H12O3/c1-3-4-5-10-7(8)6-9-2/h3-4H,5-6H2,1-2H3 |
Clave InChI |
BJGKSMVBFVSKEF-UHFFFAOYSA-N |
SMILES canónico |
CC=CCOC(=O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


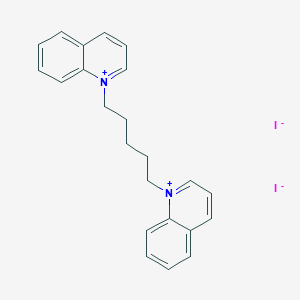
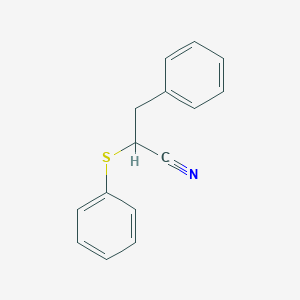


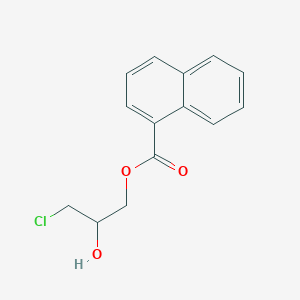


![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)
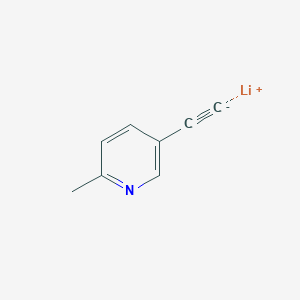
![1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene](/img/structure/B14333902.png)
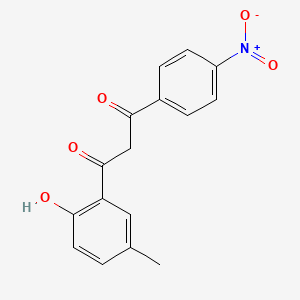
![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)
![{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene](/img/structure/B14333926.png)
